(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine
Description
(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine is a secondary amine featuring a benzyl group substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. The amine moiety is linked to a 2-ethoxyethyl chain, which introduces both ether and alkyl functionalities.
Key structural attributes:
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-ethoxy-N-[(3-fluoro-4-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H18FNO/c1-3-15-7-6-14-9-11-5-4-10(2)12(13)8-11/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI Key |
KKLXCTHOQLCUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC(=C(C=C1)C)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes critical differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Substituents (Aromatic Ring) | Alkyl/Ether Chain | Molecular Weight (g/mol) | Key Properties/Applications | Reference ID |
|---|---|---|---|---|---|---|
| (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine | C₁₂H₁₈FNO | 3-Fluoro, 4-methyl | 2-Ethoxyethyl | 211.28* | Hypothesized intermediate for drug synthesis | |
| (3-Fluorophenyl)methylamine | C₁₀H₁₄FNO | 3-Fluoro | 2-Methoxyethyl | 183.22 | Higher hydrophilicity; used in ligand design | |
| [(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine | C₁₆H₁₈FN | 3-Fluoro, 4-methyl (one ring); 3-methyl (second ring) | None (di-benzyl structure) | 247.12 | Increased lipophilicity; potential CNS activity | |
| (2-Bromo-5-methoxyphenyl)methylamine | C₁₂H₁₈BrNO₂ | 2-Bromo, 5-methoxy | 2-Ethoxyethyl | 288.19 | Bromine enhances halogen bonding; agrochemical precursor |
*Calculated based on analogous compounds in .
Key Observations:
- Ethoxy vs. Methoxy Chains : Replacement of methoxy (‒OCH₃) with ethoxy (‒OCH₂CH₃) increases molecular weight by ~28 g/mol and slightly enhances lipophilicity (logP increase ~0.5 units) .
- Aromatic Substitution : The 3-fluoro-4-methylphenyl group in the target compound provides a balance between steric bulk (methyl) and electronic effects (fluorine), contrasting with simpler fluorophenyl or methylphenyl groups in analogs .
Metabolic Stability and Toxicity:
- Nitrosobis(2-ethoxyethyl)amine (analogous ethoxy-containing compound) exhibits lower carcinogenic potency in rats compared to nitrosobis(2-methoxyethyl)amine, suggesting ethoxy groups may reduce metabolic activation to carcinogenic intermediates .
- 3-Fluoro-4-methylphenyl derivatives, such as {[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride, demonstrate stability in biological matrices, likely due to fluorine’s electron-withdrawing effects slowing oxidative degradation .
Case Study: Role of Fluorine and Methyl Groups
- Fluorine Substituents : Fluorine at the 3-position on the aromatic ring enhances resistance to cytochrome P450-mediated metabolism, a trait observed in related compounds like 4-(trifluoromethoxy)phenyl derivatives .
- For example, 4′-methyl-4-dimethylaminoazobenzene derivatives show delayed carcinogenic activity due to slower metabolic binding .
Biological Activity
(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C12H19FNO, characterized by an ethoxyethyl group and a fluorinated aromatic ring. Its unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
- Receptor Modulation : It has been suggested that this compound can bind to specific receptors, altering signaling pathways that are crucial for cellular functions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cells, particularly in aggressive forms like glioblastoma multiforme (GBM). This is achieved through the inhibition of glycolysis, a metabolic pathway upregulated in many cancers.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds helps to highlight the unique properties of this compound. The following table summarizes key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 1343723-03-4 | Fluorinated aromatic ring increases reactivity |
| (2-Ethoxyethyl)[(3-chloro-4-methylphenyl)methyl]amine | 1156424-74-6 | Chlorinated variant with different bioactivity |
| (2-Ethoxyethyl)[(4-methylphenyl)methyl]amine | 1156424-74-6 | Non-fluorinated analog for comparison |
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Cancer Research demonstrated that the fluorinated derivative effectively inhibited cell proliferation in GBM cells by targeting hexokinase activity. The compound showed lower IC50 values compared to non-fluorinated analogs, indicating enhanced potency under hypoxic conditions typical of tumor environments .
- Antimicrobial Testing : In vitro assays conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antimicrobial activity, suggesting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
